4,7a-Dihydropyrrolo[3,2-b]pyridin-5-one
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Overview
Description
4,7a-Dihydropyrrolo[3,2-b]pyridin-5-one is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrrolopyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrrole ring fused to a pyridine ring, forming a bicyclic system that is of significant interest in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7a-Dihydropyrrolo[3,2-b]pyridin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3,4-dihydro-2H-pyrrol-5-amine with 2-bromo ketones in ethyl acetate at room temperature can lead to the formation of the desired compound . Another method involves the use of multicomponent reactions (MCRs), such as the Ugi reaction followed by a Pictet-Spengler sequence, to construct the polyheterocyclic scaffold .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of reagents and reaction conditions is also crucial to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,7a-Dihydropyrrolo[3,2-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrrole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of dihydropyrrolo derivatives.
Scientific Research Applications
4,7a-Dihydropyrrolo[3,2-b]pyridin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,7a-Dihydropyrrolo[3,2-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to bind to active sites of proteins, thereby affecting their function. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydropyrrolo[2,3-b]pyridin-2-one: Another pyrrolopyridine derivative with similar structural features.
Pyrrolo[3,4-c]pyridine: Known for its biological activity and potential therapeutic applications.
Uniqueness
4,7a-Dihydropyrrolo[3,2-b]pyridin-5-one is unique due to its specific arrangement of nitrogen atoms and the resulting electronic properties. This uniqueness contributes to its distinct biological activities and makes it a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C7H6N2O |
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Molecular Weight |
134.14 g/mol |
IUPAC Name |
4,7a-dihydropyrrolo[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C7H6N2O/c10-7-2-1-5-6(9-7)3-4-8-5/h1-5H,(H,9,10) |
InChI Key |
OJKXXFWLEFXHQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=CC=NC21 |
Origin of Product |
United States |
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